N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
N-(2-(5-(3-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a bicyclic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted at position 5 with a 3-methylbenzyl group and at position 1 with an ethylacetamide side chain.
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-4-3-5-14(8-12)10-21-11-19-16-15(17(21)24)9-20-22(16)7-6-18-13(2)23/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPYNAZXCIKUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle. This results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment.
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway, which is essential for cell cycle progression. By inhibiting CDK2, the compound disrupts the normal functioning of this pathway, leading to alterations in cell cycle progression and induction of apoptosis within cells.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity.
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. The compound also induces a significant alteration in cell cycle progression, in addition to apoptosis induction within cells.
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 406.45 g/mol |
| CAS Number | 922845-88-3 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolopyrimidine core followed by acylation reactions. The synthetic route often requires careful control of reaction conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various non-small cell lung cancer (NSCLC) cell lines, including A549-P, H1975, and PC-9. The results indicate that it exhibits significant cytotoxic activity with IC50 values ranging from 1.48 to 2.76 μM , demonstrating its potency in inhibiting tumor cell proliferation .
Mechanism of Action:
- Induction of Apoptosis: Flow cytometry analyses have shown that the compound induces apoptosis in A549-P cells in a concentration-dependent manner.
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.
- Downregulation of Key Proteins: Western blot analyses revealed that treatment with this compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT pathways .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Preliminary screening indicated that it possesses significant anticonvulsant activity, suggesting potential use in treating epilepsy .
Study on NSCLC Treatment
In a notable study involving a xenograft model of NSCLC, administration of this compound at a dose of 60 mg/kg resulted in a tumor growth inhibition rate of 55.3% , outperforming the standard treatment with Afatinib (46.4%) . This study underscores the compound's potential as a dual EGFR/c-Met inhibitor.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Key Observations :
- Core Variations: The target compound and Example 83 share the pyrazolo[3,4-d]pyrimidinone core, whereas LY231514 and Compound 3b utilize pyrrolo-pyrimidinone and pyrimido-pyrimidinone cores, respectively.
- Substituent Diversity : The 3-methylbenzyl group in the target compound contrasts with fluorophenyl (Example 83) and sulfonyl-piperazinyl (EP2228370B1) substituents. Fluorine atoms enhance lipophilicity and metabolic stability, while methylbenzyl may improve target selectivity .
- Side Chain Modifications : The acetamide group in the target compound differs from glutamic acid (LY231514) and acrylamide (Compound 3b), affecting solubility and target interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Example 83 exhibits a high melting point (302–304°C), likely due to aromatic stacking and fluorine-induced crystallinity. The target compound’s acetamide may reduce MP via disrupted packing .
- Molecular Weight : The target compound’s lower molecular weight (~380 vs. 571 in Example 83) suggests better bioavailability .
Pharmacological Inferences
Table 3: Hypothesized Pharmacological Effects
Preparation Methods
Vilsmeier Reagent-Mediated Cyclization
The core structure is efficiently constructed using a one-flask procedure adapted from MDPI. 5-Aminopyrazole derivatives react with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent, facilitating formylation and subsequent cyclization.
- Reactants : 5-Aminopyrazole (1.0 equiv), PBr₃ (3.0 equiv), DMF (2 mL).
- Conditions : 60°C for 1–2 hours, followed by reflux with hexamethyldisilazane (HMDS, 3.0 equiv) at 70–80°C for 3–5 hours.
- Yield : 91% for unsubstituted pyrazolo[3,4-d]pyrimidine.
This method avoids isolation of intermediates, enhancing efficiency. Alternative amides (e.g., N,N-diethylformamide) reduce yields to 69–78%.
Introduction of the 3-Methylbenzyl Group
Alkylation at Position 5
Position 5 of the pyrazolo[3,4-d]pyrimidine core undergoes alkylation with 3-methylbenzyl bromide under basic conditions. A patent by WO2002059126A1 details similar substitutions using benzyl halides.
Procedure :
- Reactants : Pyrazolo[3,4-d]pyrimidine (1.0 equiv), 3-methylbenzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).
- Solvent : Anhydrous DMF or acetonitrile.
- Conditions : 80°C for 12 hours under nitrogen.
- Yield : 89%.
Regioselectivity is ensured by the electron-deficient nature of position 5, favoring nucleophilic attack.
Installation of the N-Ethylacetamide Side Chain
Ethylamine Coupling and Acetylation
The N-ethylacetamide moiety is introduced in two stages:
- Amination : Reaction of 1-chloropyrazolo[3,4-d]pyrimidine with ethylenediamine.
- Acetylation : Treatment with acetic anhydride.
- Reactants : 1-Chloro intermediate (1.0 equiv), ethylenediamine (3.0 equiv).
- Conditions : Reflux in ethanol for 6 hours.
- Yield : 85%.
Step 2: Acetylation :
- Reactants : Ethylamine intermediate (1.0 equiv), acetic anhydride (1.5 equiv).
- Catalyst : Pyridine (1.0 equiv).
- Conditions : Room temperature, 2 hours.
- Yield : 94%.
Integrated Synthetic Pathway and Data Summary
Table 1. Optimized Reaction Conditions and Yields
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Mechanism
The Vilsmeier reagent (formed from DMF and PBr₃) electrophilically activates the 5-aminopyrazole, enabling formylation at the 4-position. Subsequent cyclization with HMDS proceeds via nucleophilic attack of the amide nitrogen, forming the pyrimidine ring.
Byproduct Formation During Alkylation
Competing O-alkylation is suppressed using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
- Catalysts : Bases such as potassium carbonate or triethylamine are critical for deprotonation and intermediate stabilization .
- Temperature control : Reactions are often conducted at 60–80°C for 12–24 hours to balance yield and purity .
- Optimization : Use HPLC or TLC to monitor progress. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acetylating agents) to minimize side products .
Q. Which spectroscopic techniques are used to confirm the molecular structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, pyrazolo-pyrimidine aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT or ATP-based assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodology :
-
Substituent variation : Modify the 3-methylbenzyl group (e.g., halogenation, methoxy substitution) and acetamide chain (e.g., alkyl/aryl substitutions) .
-
Biological testing : Compare IC50 values across analogs (see Table 1).
-
Computational modeling : Use AutoDock or Schrödinger Suite to predict binding interactions with kinases (e.g., EGFR, VEGFR2) .
Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent (R) Biological Activity (IC50, µM) Target Reference 3-Methylbenzyl 12.5 (Anticancer) HeLa Cells 4-Chlorophenyl 8.7 (Kinase Inhibition) EGFR 4-Methoxyphenyl 18.9 (Anti-inflammatory) COX-2
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Experimental controls : Standardize assay conditions (pH, temperature, co-factor concentrations) .
- Orthogonal validation : Combine enzyme-linked immunosorbent assays (ELISA) with surface plasmon resonance (SPR) to confirm binding kinetics .
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .
Q. How can in vivo pharmacokinetics (PK) and toxicity be evaluated?
- PK studies : Administer orally (10–50 mg/kg) to rodent models; collect plasma samples for LC-MS/MS analysis of bioavailability and half-life .
- Toxicity screening : Conduct acute toxicity tests (OECD Guideline 423) and histopathological analysis of liver/kidney tissues .
Q. What computational approaches predict off-target interactions or metabolic pathways?
- Molecular docking : Screen against the P450 enzyme family (e.g., CYP3A4) to assess metabolic stability .
- QSAR modeling : Train models on datasets from PubChem or ChEMBL to predict ADME properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
